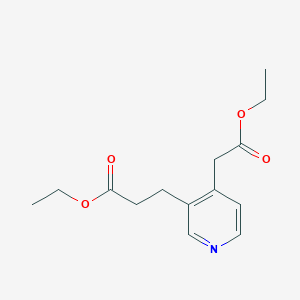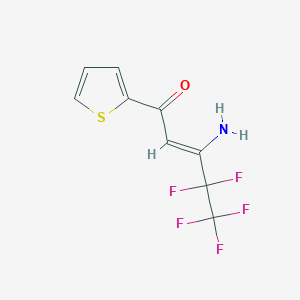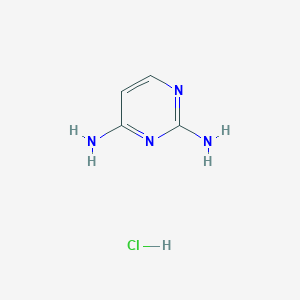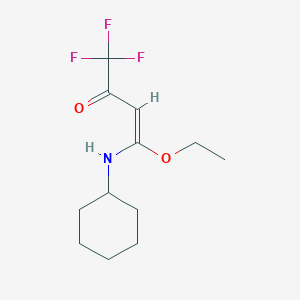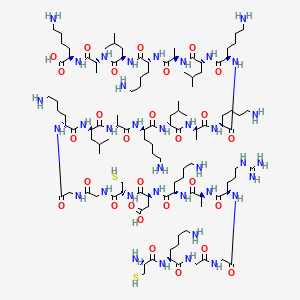
Adipotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipotide is a novel peptide compound that has garnered significant attention for its potential in weight loss and obesity management. It works by targeting the blood vessels that supply white adipose tissue, leading to the programmed cell death (apoptosis) of fat cells. This unique mechanism distinguishes this compound from traditional weight-loss methods, as it focuses on reducing fat mass while preserving lean muscle mass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adipotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for this compound includes the amino acids GKGGRAKDC-GG-D (KLAKLAK)2 .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Adipotide primarily undergoes peptide bond formation during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under normal physiological conditions.
Common Reagents and Conditions:
Reagents: Amino acids, coupling agents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc).
Conditions: Solid-phase peptide synthesis is typically carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Major Products Formed: The primary product of the synthesis is the this compound peptide itself. During its mechanism of action, this compound induces apoptosis in white adipose tissue, leading to the reduction of fat cells .
Applications De Recherche Scientifique
Adipotide has shown promise in various scientific research applications, including:
Chemistry: this compound serves as a model compound for studying peptide synthesis and the development of targeted therapies.
Biology: Research on this compound has provided insights into the mechanisms of apoptosis and the role of blood vessels in adipose tissue regulation.
Medicine: this compound is being investigated as a potential treatment for obesity and related metabolic disorders.
Mécanisme D'action
Adipotide exerts its effects by binding to specific receptors on the blood vessels that supply white adipose tissue. The two primary targets are prohibitin and mitochondrial inner membrane fatty acid-binding protein. This binding triggers a cascade of events leading to apoptosis in the fat cells. By disrupting the blood supply to adipose tissue, this compound effectively starves the fat cells, causing their programmed cell death .
Comparaison Avec Des Composés Similaires
Prohibitin-targeting peptide 1 (Prohibitin-TP01): Similar to Adipotide, this peptide targets prohibitin receptors on adipose tissue blood vessels.
Fat-Targeted Proapoptotic Peptide (FTPP): Another name for this compound, emphasizing its mechanism of inducing apoptosis in fat cells.
Uniqueness: this compound’s targeted approach to inducing apoptosis in white adipose tissue sets it apart from traditional weight-loss drugs that typically suppress appetite or increase metabolism. Its ability to selectively target and eliminate fat cells while preserving lean muscle mass makes it a promising candidate for obesity treatment .
Propriétés
Formule moléculaire |
C111H206N36O28S2 |
|---|---|
Poids moléculaire |
2557.2 g/mol |
Nom IUPAC |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C111H206N36O28S2/c1-60(2)49-79(142-99(163)71(32-15-23-41-113)133-87(150)56-125-86(149)55-127-97(161)84(59-177)147-109(173)83(53-89(152)153)146-103(167)76(36-19-27-45-117)138-90(154)64(9)128-98(162)72(39-30-48-123-111(121)122)134-88(151)57-124-85(148)54-126-96(160)70(31-14-22-40-112)139-95(159)69(120)58-176)105(169)129-66(11)92(156)136-74(34-17-25-43-115)101(165)143-80(50-61(3)4)106(170)130-65(10)91(155)135-73(33-16-24-42-114)100(164)140-77(37-20-28-46-118)104(168)145-82(52-63(7)8)107(171)131-67(12)93(157)137-75(35-18-26-44-116)102(166)144-81(51-62(5)6)108(172)132-68(13)94(158)141-78(110(174)175)38-21-29-47-119/h60-84,176-177H,14-59,112-120H2,1-13H3,(H,124,148)(H,125,149)(H,126,160)(H,127,161)(H,128,162)(H,129,169)(H,130,170)(H,131,171)(H,132,172)(H,133,150)(H,134,151)(H,135,155)(H,136,156)(H,137,157)(H,138,154)(H,139,159)(H,140,164)(H,141,158)(H,142,163)(H,143,165)(H,144,166)(H,145,168)(H,146,167)(H,147,173)(H,152,153)(H,174,175)(H4,121,122,123)/t64-,65+,66+,67+,68+,69-,70-,71+,72-,73+,74+,75+,76-,77+,78+,79+,80+,81+,82+,83-,84-/m0/s1 |
Clé InChI |
GZESIPHLGJDZRG-VCWDIOOSSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
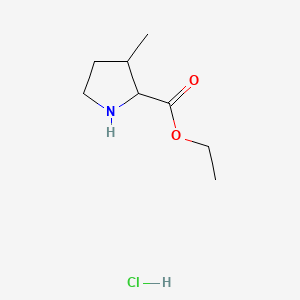
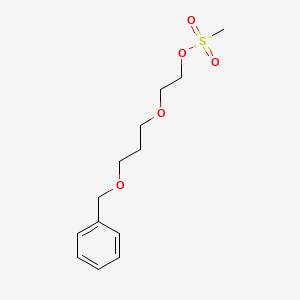
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
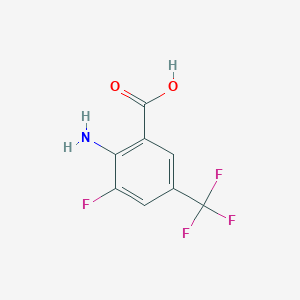
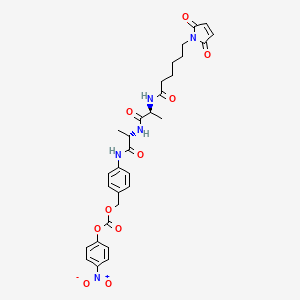
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
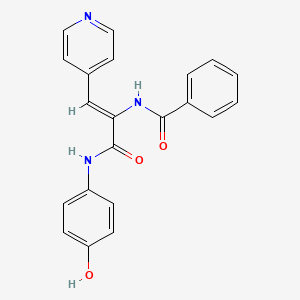
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
